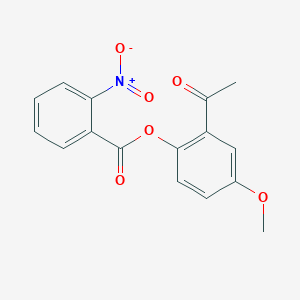
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is known for its complex structure, which includes two nitro groups attached to both the benzyl and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate typically involves the nitration of benzyl and benzoate precursors. One common method includes the reaction of 2,4-dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding alcohols, which are then oxidized to yield the desired ketones . The reaction conditions often require maintaining low temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product with high yield and minimal impurities .
化学反応の分析
Types of Reactions
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and ammonia for nitration and reduction processes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include 2,4-dinitrobenzyl ketones and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate has several scientific research applications, including:
作用機序
The mechanism of action of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction, which are essential for its applications in synthesis and analysis . The pathways involved often include the formation of intermediate compounds that undergo further reactions to yield the final products.
類似化合物との比較
Similar Compounds
Similar compounds to (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate include:
- 2,4-Dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4-Dinitrophenylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its dual nitro group attachment to both the benzyl and benzoate moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
特性
分子式 |
C14H8N4O10 |
|---|---|
分子量 |
392.23g/mol |
IUPAC名 |
(2,4-dinitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H8N4O10/c19-14(11-4-3-10(16(22)23)6-13(11)18(26)27)28-7-8-1-2-9(15(20)21)5-12(8)17(24)25/h1-6H,7H2 |
InChIキー |
VBUXGZSQQALNDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({4-[(Octyloxy)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B416538.png)



![2-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B416542.png)
![3-(4-tert-Butyl-phenoxy)-5-phenylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B416544.png)
![N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416547.png)


![N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B416550.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B416554.png)
